molecular formula C6H16NO2+ B12061030 Acetic acid; tetramethylammonium ion

Acetic acid; tetramethylammonium ion

Cat. No.: B12061030
M. Wt: 134.20 g/mol
InChI Key: MRYQZMHVZZSQRT-UHFFFAOYSA-N
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Description

Acetic Acid (CH₃COOH) is a weak carboxylic acid widely used in chemical synthesis, buffering systems, and materials science. Its acidity (pKa ≈ 4.76) and ability to act as a proton donor/acceptors make it critical in pH-dependent reactions and sol-gel processes . For example, in TiO₂ synthesis, acetic acid serves as a peptizing agent, influencing crystallization kinetics and particle morphology .

Tetramethylammonium Ion ([N(CH₃)₄]⁺, TMA⁺) is a quaternary ammonium cation with a tetrahedral structure. Its steric bulk and charge delocalization enable unique interactions with anions and solvents. TMA⁺ is utilized in ionic liquids, catalysis, and analytical chemistry (e.g., arsenic speciation and methane hydrate studies ). Ab initio studies reveal its nonspherical charge distribution, with "patches" of positive charge on methyl groups, contrasting with neutral neopentane .

Properties

Molecular Formula

C6H16NO2+

Molecular Weight

134.20 g/mol

IUPAC Name

acetic acid;tetramethylazanium

InChI

InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;

InChI Key

MRYQZMHVZZSQRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid; tetramethylammonium ion typically involves the reaction of tetramethylammonium hydroxide with acetic acid. The reaction can be represented as follows:

N(CH3)4OH+CH3COOHN(CH3)4CH3COO+H2O\text{N(CH}_3\text{)}_4\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{N(CH}_3\text{)}_4\text{CH}_3\text{COO} + \text{H}_2\text{O} N(CH3​)4​OH+CH3​COOH→N(CH3​)4​CH3​COO+H2​O

This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is a salt that can be isolated by evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and concentration, such as crystallization or distillation, to ensure the desired purity and concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid; tetramethylammonium ion can undergo various types of chemical reactions, including:

    Substitution Reactions: The tetramethylammonium ion can participate in nucleophilic substitution reactions, where it acts as a leaving group.

    Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating a proton to bases.

    Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.

    Acid-Base Reactions: Strong bases such as sodium hydroxide or potassium hydroxide are often used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used, typically under reflux conditions.

Major Products Formed

    Substitution Reactions: Products include substituted ammonium salts.

    Acid-Base Reactions: Products include water and the corresponding salt.

    Esterification: Products include esters and water.

Scientific Research Applications

Acetic acid; tetramethylammonium ion has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.

    Biology: Employed in biochemical assays and as a buffer in various biological experiments.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.

    Industry: Utilized in the semiconductor industry for etching and cleaning processes, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism by which acetic acid; tetramethylammonium ion exerts its effects depends on the specific application:

    In Organic Synthesis: The tetramethylammonium ion acts as a nucleophile or a leaving group, facilitating various substitution reactions.

    In Biological Systems: The compound can act as a buffer, maintaining pH stability in biochemical assays.

    In Industrial Processes: The acetic acid component can participate in acid-base reactions, while the tetramethylammonium ion can aid in solubilizing organic compounds.

Comparison with Similar Compounds

Key Findings :

  • Acetic acid balances moderate acidity and steric effects, making it ideal for controlled organic synthesis .
  • In sol-gel processes, acetic acid outperforms stronger acids (e.g., HCl) in stabilizing colloids without excessive protonation .

Tetramethylammonium Ion vs. Other Quaternary Ammonium Ions

Structural and Electronic Properties

Ion Charge Distribution Ionic Radius (Å) Key Interactions Reference
Tetramethylammonium Nonspherical, methyl "patches" ~3.5 Directional κ1C···X bonds with halides
Tetraethylammonium More diffuse charge ~4.2 Weaker anion association in CH₂Cl₂
Choline ([C₅H₁₄NO]⁺) Hydroxyl group enhances H-bonding ~4.0 Strong solvation in polar solvents

Key Findings :

  • TMA⁺ exhibits directional binding with halides (e.g., κ1C-Cl interaction energy: -15.3 kcal/mol in vacuum), unlike the spherical charge model .
  • Tetraethylammonium’s larger size reduces ion-pairing efficiency in dichloromethane (association constant for Cl⁻: 1.2 × 10³ M⁻¹ vs. TMA⁺’s 2.5 × 10³ M⁻¹) .

Key Findings :

  • TMA⁺-based deep eutectic solvents (DES) show superior CO₂ capture efficiency compared to larger quaternary ammonium ions .
  • In methylation reactions, TMA⁺’s compact structure facilitates nucleophilic attack on methyl groups, yielding 85–95% anisole derivatives .

Synergistic Use of Acetic Acid and Tetramethylammonium Ion

  • Buffer Systems : TMAOH-acetic acid buffers maintain near-constant ionic strength across pH 4–9, critical for toxin-binding assays .
  • Material Synthesis : In vanadium oxide frameworks, acetic acid adjusts pH to stabilize TMA⁺-intercalated structures (e.g., TMAV₃O₇) .
  • Ion-Pair Extraction : Tetramethylammonium acetate enhances nickel preconcentration in microextraction via ion-associate phase formation .

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